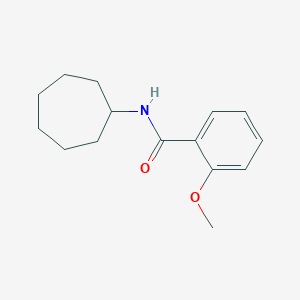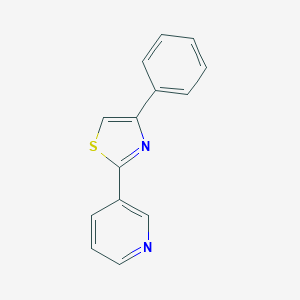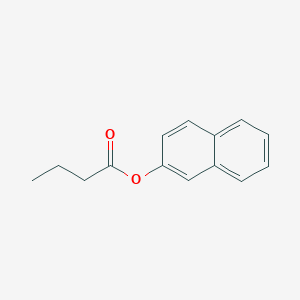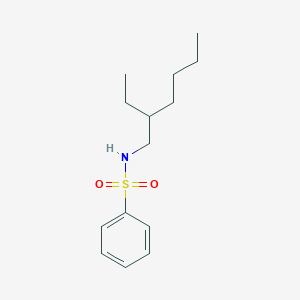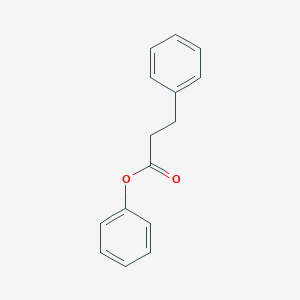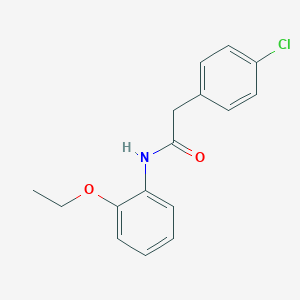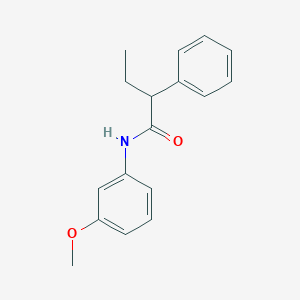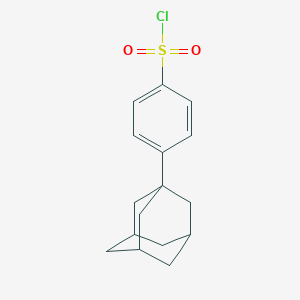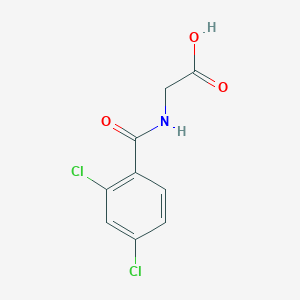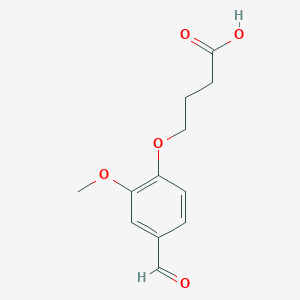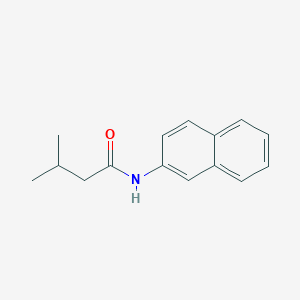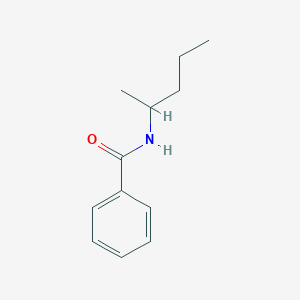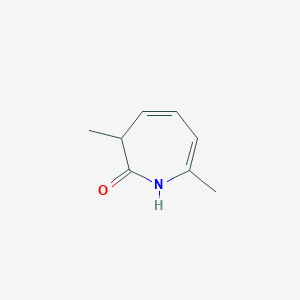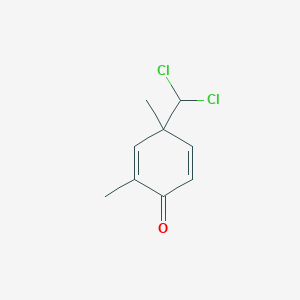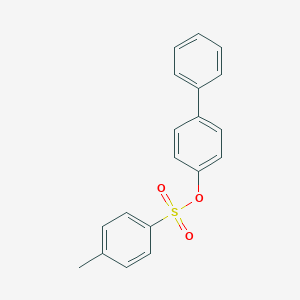
Biphenyl-4-yl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-yl 4-methylbenzenesulfonate is a chemical compound that has been used in various scientific research studies due to its unique properties. This compound is also known as BMS and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of biphenyl-4-yl 4-methylbenzenesulfonate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Biphenyl-4-yl 4-methylbenzenesulfonate has been shown to have both biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and has been shown to have anti-tumor effects in vitro. BMS has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using biphenyl-4-yl 4-methylbenzenesulfonate in lab experiments is its low toxicity profile. This makes it a safe and effective reagent for use in various applications. However, one of the limitations of using BMS is its low solubility in water. This can make it difficult to use in certain experiments, and may require the use of organic solvents.
Direcciones Futuras
There are several future directions for research involving biphenyl-4-yl 4-methylbenzenesulfonate. One potential direction is the development of new drugs and pharmaceuticals based on BMS. Another direction is the investigation of its potential as an anti-tumor agent. Further research is also needed to fully understand its mechanism of action and its potential applications in various fields of science.
Conclusion
In conclusion, biphenyl-4-yl 4-methylbenzenesulfonate is a unique chemical compound that has been used in various scientific research studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research is needed to fully understand the potential applications of BMS in various fields of science.
Métodos De Síntesis
Biphenyl-4-yl 4-methylbenzenesulfonate can be synthesized using different methods. One of the most common methods is the reaction of biphenyl-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a base. This method is known as the Mitsunobu reaction. Another method involves the reaction of biphenyl-4-ol with 4-methylbenzenesulfonyl chloride in the presence of a catalyst, such as triethylamine.
Aplicaciones Científicas De Investigación
Biphenyl-4-yl 4-methylbenzenesulfonate has been widely used in various scientific research applications. One of the most common applications is in the field of organic chemistry, where it is used as a reagent for the synthesis of other compounds. BMS has also been used in the development of new drugs and pharmaceuticals. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment.
Propiedades
Número CAS |
76996-40-2 |
|---|---|
Nombre del producto |
Biphenyl-4-yl 4-methylbenzenesulfonate |
Fórmula molecular |
C19H16O3S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H16O3S/c1-15-7-13-19(14-8-15)23(20,21)22-18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3 |
Clave InChI |
CBYZELXTVBROSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Otros números CAS |
76996-40-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



